molecular formula C18H17ClN4OS B494659 N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide CAS No. 371128-14-2

N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide

Cat. No.: B494659
CAS No.: 371128-14-2
M. Wt: 372.9g/mol
InChI Key: PCELSYLQMHUTFC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a naphthyridine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Ring: Starting from a suitable precursor, the naphthyridine ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for maximum yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide: Lacks the methyl group.

    N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]quinolin-2-yl)sulfanyl]acetamide: Contains a quinoline ring instead of a naphthyridine ring.

Uniqueness

N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

371128-14-2

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN4OS/c1-23-7-6-16-13(10-23)8-12(9-20)18(22-16)25-11-17(24)21-15-4-2-14(19)3-5-15/h2-5,8H,6-7,10-11H2,1H3,(H,21,24)

InChI Key

PCELSYLQMHUTFC-UHFFFAOYSA-N

SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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